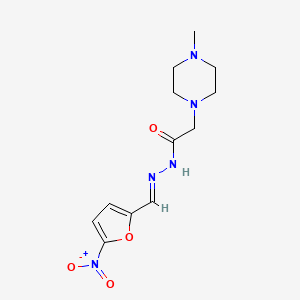

Nifurpipone

Übersicht

Beschreibung

Nifurpipone is a nitrofuran derivative known for its broad-spectrum antimicrobial properties. It has been particularly effective in treating urinary tract infections, demonstrating both therapeutic effectiveness and high tolerability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nifurpipone is synthesized through the condensation of 5-nitrofuraldehyde with N-methylpiperazine. The reaction typically involves the use of an acid catalyst and is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves careful control of temperature, pressure, and reactant concentrations to optimize production efficiency .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nifurpipon unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Der Nitrofuran-Rest kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Nitrogruppe kann zu einem Amin reduziert werden, das weiter reagieren kann, um verschiedene Derivate zu bilden.

Substitution: Der Furanring kann Substitutionsreaktionen eingehen, insbesondere an der Nitro-Position.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und katalytische Hydrierung werden häufig verwendet.

Substitution: Halogenierungsmittel und Nukleophile werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: Verschiedene oxidative Derivate des Nitrofuranrings.

Reduktion: Amin-Derivate von Nifurpipon.

Substitution: Halogenierte und andere substituierte Derivate des Furanrings.

Wissenschaftliche Forschungsanwendungen

Nifurpipon hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung bei der Untersuchung der Nitrofuranchemie und ihrer Derivate verwendet.

Biologie: Untersucht auf seine antimikrobiellen Eigenschaften gegen eine Vielzahl von Bakterienstämmen.

Medizin: Anwendung bei der Behandlung von Harnwegsinfektionen und Erforschung des potenziellen Einsatzes bei anderen bakteriellen Infektionen.

Industrie: Eingesetzt bei der Entwicklung neuer antimikrobieller Wirkstoffe und Formulierungen

5. Wirkmechanismus

Nifurpipon entfaltet seine antimikrobielle Wirkung durch die Interferenz mit der bakteriellen DNA-Synthese. Der Nitrofuran-Rest wird innerhalb der Bakterienzelle reduziert, wodurch reaktive Zwischenprodukte entstehen, die die bakterielle DNA und andere kritische Zellkomponenten schädigen. Dies führt zur Hemmung des Bakterienwachstums und zum endgültigen Zelltod .

Ähnliche Verbindungen:

Nitrofurantoin: Ein weiteres Nitrofuran-Derivat, das zur Behandlung von Harnwegsinfektionen eingesetzt wird.

Furazolidon: Eine Nitrofuranverbindung mit antimikrobiellen Eigenschaften, die zur Behandlung von Magen-Darm-Infektionen eingesetzt wird.

Nitrofurazon: Wird als topisches Antibiotikum verwendet

Vergleich: Nifurpipon ist einzigartig in seiner hohen Verträglichkeit und Wirksamkeit bei der Behandlung von Harnwegsinfektionen, insbesondere bei Patienten, die Nitrofurantoin nicht vertragen. Seine magensaftresistente Formulierung erhöht seine Verträglichkeit weiter und macht es in bestimmten klinischen Szenarien zur bevorzugten Wahl .

Wirkmechanismus

Nifurpipone exerts its antimicrobial effects by interfering with bacterial DNA synthesis. The nitrofuran moiety undergoes reduction within the bacterial cell, generating reactive intermediates that damage bacterial DNA and other critical cellular components. This leads to the inhibition of bacterial growth and eventual cell death .

Vergleich Mit ähnlichen Verbindungen

Nitrofurantoin: Another nitrofuran derivative used in the treatment of urinary tract infections.

Furazolidone: A nitrofuran compound with antimicrobial properties used in the treatment of gastrointestinal infections.

Nitrofurazone: Used as a topical antibacterial agent

Comparison: Nifurpipone is unique in its high tolerability and effectiveness in treating urinary tract infections, particularly in patients who are intolerant to nitrofurantoin. Its gastro-resistant formulation further enhances its tolerability, making it a preferred choice in certain clinical scenarios .

Eigenschaften

IUPAC Name |

2-(4-methylpiperazin-1-yl)-N-[(5-nitrofuran-2-yl)methylideneamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4/c1-15-4-6-16(7-5-15)9-11(18)14-13-8-10-2-3-12(21-10)17(19)20/h2-3,8H,4-7,9H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHFNHFFCVLLHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865165 | |

| Record name | 2-(4-Methylpiperazin-1-yl)-N'-[(5-nitrofuran-2-yl)methylidene]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24632-47-1 | |

| Record name | Nifurpipone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24632-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

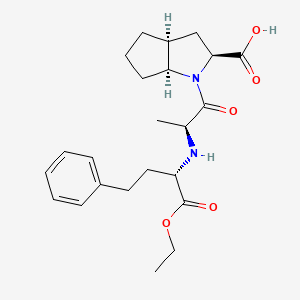

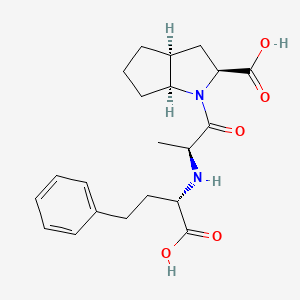

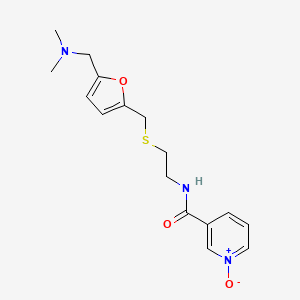

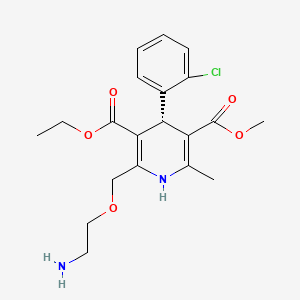

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.